molecular formula C13H15NO2 B8655748 4-Acetyl-1-benzylpyrrolidin-2-one

4-Acetyl-1-benzylpyrrolidin-2-one

Cat. No. B8655748
M. Wt: 217.26 g/mol
InChI Key: AWRBCMYGSHMVHB-UHFFFAOYSA-N
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Patent
US05281612

Procedure details

A mixture of 3-(1-benzyl-2-oxopyrrolidin-4-yl)-3-oxopropanoate (24.0 g, 0.083 mole) and sodium chloride (10.6 g, 0.181 mole) in dimethylsulfoxide (105 mL)/water (4.4 mL) was heated at 135° with stirring for 16 hours. On cooling the reaction mixture was poured onto ice water (900 mL) and extracted with dichloromethane (800 mL). The organic phase was washed with water (4×500 mL) and dried (MgSO4). The solvent was removed under reduced pressure to give 4-acetyl-1-benzyl-2-pyrrolidinone (15.0 g, 83%) as a brown oil.
Name
3-(1-benzyl-2-oxopyrrolidin-4-yl)-3-oxopropanoate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](=[O:18])[CH2:14]C([O-])=O)[CH2:10][C:9]1=[O:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Na+].O>CS(C)=O>[C:13]([CH:11]1[CH2:12][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:9](=[O:19])[CH2:10]1)(=[O:18])[CH3:14] |f:1.2|

Inputs

Step One
Name
3-(1-benzyl-2-oxopyrrolidin-4-yl)-3-oxopropanoate
Quantity
24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)C(CC(=O)[O-])=O)=O
Name
Quantity
10.6 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
4.4 mL
Type
reactant
Smiles
O
Name
Quantity
105 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 135°
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice water (900 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (800 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C1CC(N(C1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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